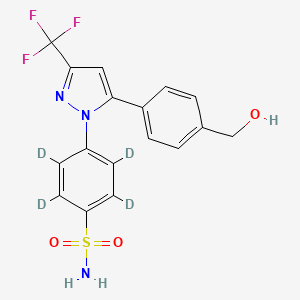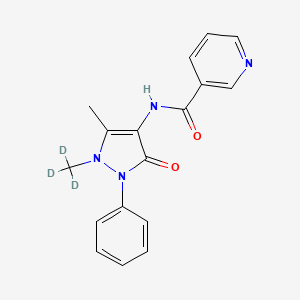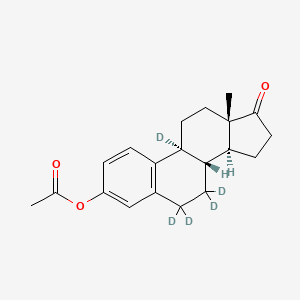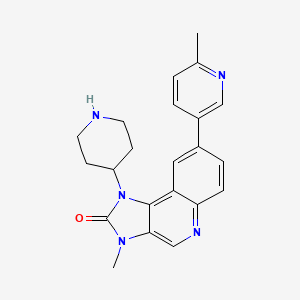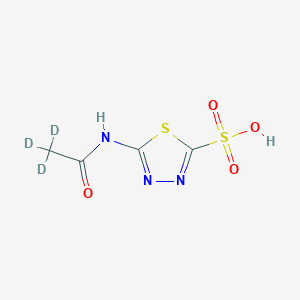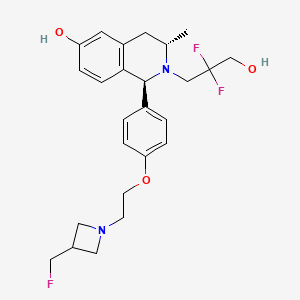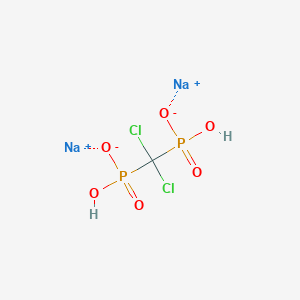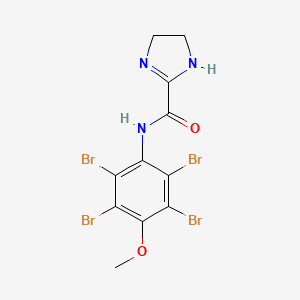
1H-Imidazole-2-carboxamide, 4,5-dihydro-N-(2,3,5,6-tetrabromo-4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetramethyl-1,3-cyclobutanedione, commonly referred to as TMCB, is an organic compound with the molecular formula C8H12O2. It is a cyclic diketone characterized by the presence of two carbonyl groups attached to a cyclobutane ring. TMCB is known for its stability and unique structural properties, making it a valuable compound in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione typically involves the following steps:
Cracking Reaction: Isobutyric acid or isobutyric anhydride is subjected to a cracking reaction in the presence of an inert gas in a fixed bed cracking reactor. This process generates dimethylketene.
Industrial Production Methods: In industrial settings, the production of TMCB follows a similar process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves:
Dissolution: Dissolving isobutyryl chloride in an organic solvent.
Addition of Reagents: Adding triethylamine and zinc powder while stirring.
Heating and Reflux: Heating the mixture until reflux, followed by cooling and filtering.
Distillation: Distilling under reduced pressure to obtain the distillation substrate.
Hydrogenation: Introducing hydrogen under the action of a catalyst to complete the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4,4-Tetramethyl-1,3-cyclobutanedione undergoes various chemical reactions, including:
Hydrogenation: Catalytic hydrogenation of TMCB to produce 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO).
Oxidation: TMCB can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Hydrogenation: Ru-Sn bimetallic catalysts, hydrogen gas, high pressure, and elevated temperature.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution product.
Major Products:
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO): A major product formed through hydrogenation.
Oxidized Derivatives: Products formed through oxidation reactions.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetramethyl-1,3-cyclobutanedione has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: TMCB acts as a dual inhibitor of casein kinase 2 (CK2) and ERK8, with an inhibitory concentration (IC50) of 0.5 µM for both enzymes. It also binds to other kinases such as Pim-1, HIPK2, and DYRK1A.
Apoptosis Induction: TMCB induces apoptosis in certain cell lines, such as Jurkat cells, when used at concentrations ranging from 10 to 50 µM.
Comparación Con Compuestos Similares
2,2,4,4-Tetramethyl-1,3-cyclobutanedione can be compared with other similar compounds based on its structure and properties:
Similar Compounds:
Uniqueness:
Structural Stability: TMCB’s cyclic diketone structure provides unique stability and reactivity compared to linear or branched diketones.
Dual Inhibition: Its ability to inhibit multiple kinases simultaneously makes it a valuable compound for research in enzyme inhibition and drug development.
Propiedades
Fórmula molecular |
C11H9Br4N3O2 |
|---|---|
Peso molecular |
534.82 g/mol |
Nombre IUPAC |
N-(2,3,5,6-tetrabromo-4-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C11H9Br4N3O2/c1-20-9-6(14)4(12)8(5(13)7(9)15)18-11(19)10-16-2-3-17-10/h2-3H2,1H3,(H,16,17)(H,18,19) |
Clave InChI |
AFQUQOBKQLLGLK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1Br)Br)NC(=O)C2=NCCN2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


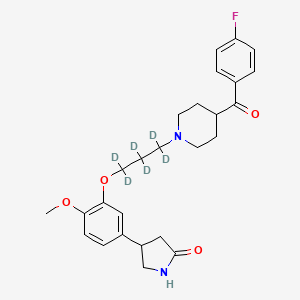
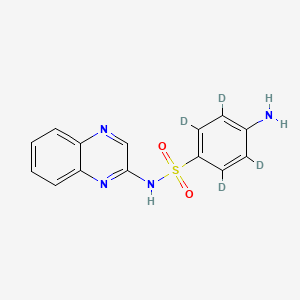
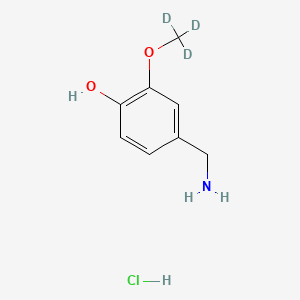
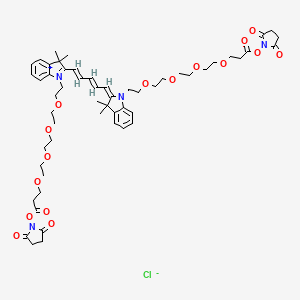
![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
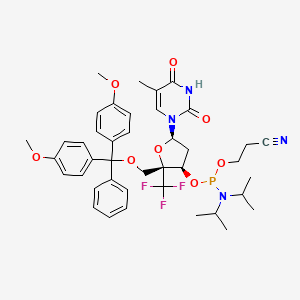
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
